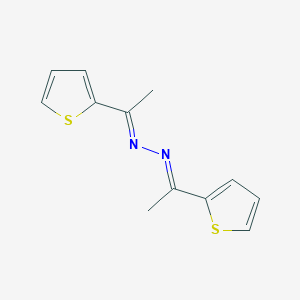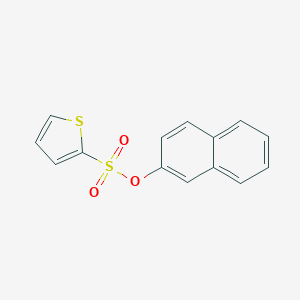
2-Thiophenesulfonic acid, 2-naphthalenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenesulfonic acid, 2-naphthalenyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of naphthalene, which is a common organic compound found in many industrial and consumer products. The synthesis method of this compound is relatively simple, and it has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Thiophenesulfonic acid, 2-naphthalenyl ester is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. It has been shown to interfere with the synthesis of DNA and RNA, as well as the function of certain membrane proteins. This may explain its antibacterial and antifungal properties, as well as its potential use in the treatment of cancer.
Biochemische Und Physiologische Effekte
2-Thiophenesulfonic acid, 2-naphthalenyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, and it has been used in the development of new antibiotics and antifungal agents. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Thiophenesulfonic acid, 2-naphthalenyl ester in lab experiments is that it is relatively easy to synthesize and purify. It is also soluble in water and other polar solvents, which makes it easy to work with in aqueous solutions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-Thiophenesulfonic acid, 2-naphthalenyl ester. One area of interest is the development of new drugs and therapies based on its antibacterial, antifungal, and anticancer properties. Another area of interest is the study of its mechanism of action, which may lead to a better understanding of cellular processes and the development of new drugs that target specific enzymes and proteins. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may require clinical trials and other studies.
Synthesemethoden
The synthesis of 2-Thiophenesulfonic acid, 2-naphthalenyl ester involves the reaction of naphthalene with thiophene-2-sulfonic acid in the presence of a catalyst. The resulting compound is a yellowish powder that is soluble in water and other polar solvents. This method has been used to produce large quantities of the compound for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Thiophenesulfonic acid, 2-naphthalenyl ester has been studied for its potential applications in a variety of scientific fields. It has been shown to have antibacterial and antifungal properties, and it has been used in the development of new drugs and therapies for infectious diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
Eigenschaften
CAS-Nummer |
88022-37-1 |
|---|---|
Produktname |
2-Thiophenesulfonic acid, 2-naphthalenyl ester |
Molekularformel |
C14H10O3S2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
naphthalen-2-yl thiophene-2-sulfonate |
InChI |
InChI=1S/C14H10O3S2/c15-19(16,14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H |
InChI-Schlüssel |
OUPKQBCRZUWBQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



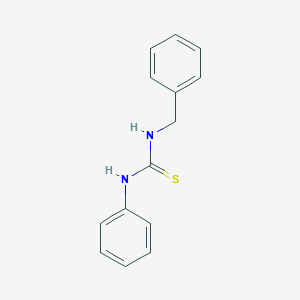
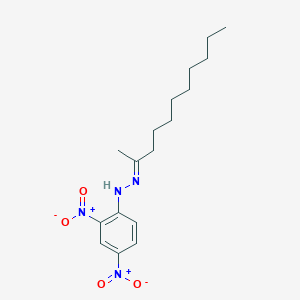
![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)
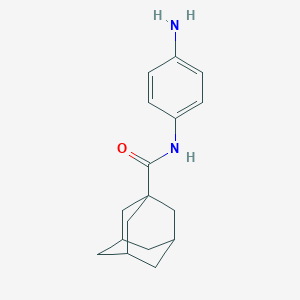
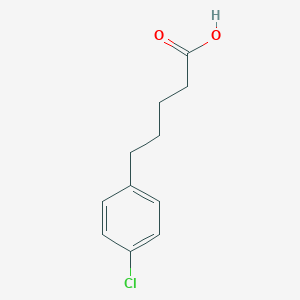
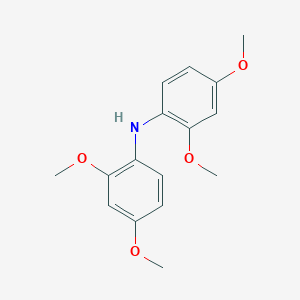
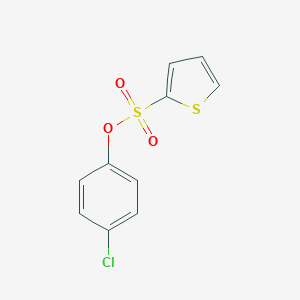
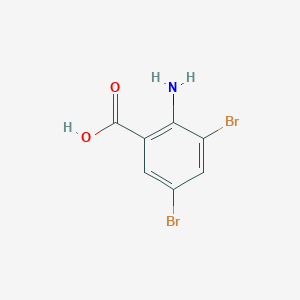
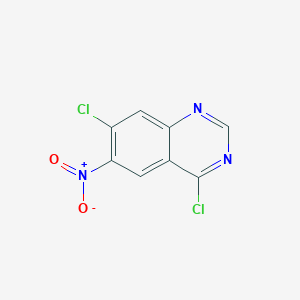
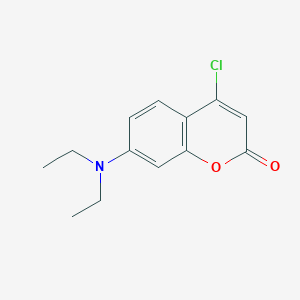
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)
